molecular formula C20H20N2O9 B2959659 2-(4-(Benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate CAS No. 1351612-51-5

2-(4-(Benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate

Cat. No. B2959659
M. Wt: 432.385
InChI Key: SQRBEDUXVOUSDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(Benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate is a useful research compound. Its molecular formula is C20H20N2O9 and its molecular weight is 432.385. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study on the synthesis of novel derivatives involving furan and piperazine moieties highlights the approach to creating compounds with potential antidepressant and antianxiety activities. The synthetic pathway begins with 2-acetylfuran, undergoing Claisen Schmidt condensation, followed by cyclization and Mannich’s reaction to yield the desired products. These compounds exhibited significant activity in behavioral and antianxiety tests in albino mice, showcasing the therapeutic potential of such chemical structures (J. Kumar et al., 2017).

Biological Activity of Derivatives

Another research explored the Claisen condensation reaction of diethyl oxalate with specific ketones, leading to compounds with analgesic and antibacterial activity. This demonstrates the diverse biological applications of furan and piperazine-containing compounds and their potential as leads for developing new therapeutic agents (Alena L. Oleshchuk et al., 2019).

Electrochemical Synthesis

Electrochemical synthesis methods have been utilized to create derivatives of hydroquinone and benzoquinone, incorporating piperazine. This innovative approach highlights the versatility of electrochemical reactions in generating compounds with potential pharmacological applications. The study illustrates the synthesis process and proposes mechanisms based on voltammetric data (D. Nematollahi et al., 2014).

properties

IUPAC Name

2-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5.C2H2O4/c21-14(15-2-1-9-23-15)11-19-5-7-20(8-6-19)18(22)13-3-4-16-17(10-13)25-12-24-16;3-1(4)2(5)6/h1-4,9-10H,5-8,11-12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRBEDUXVOUSDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)C2=CC=CO2)C(=O)C3=CC4=C(C=C3)OCO4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate

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